2-(Aminomethyl)but-1-ene
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Overview
Description
2-(Aminomethyl)but-1-ene is an organic compound featuring an amino group attached to a butene backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)but-1-ene typically involves the reaction of but-1-ene with formaldehyde and ammonia under controlled conditions. This process can be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The double bond in the butene backbone can be reduced to form saturated amines.
Substitution: The amino group can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogen gases or halogenated compounds.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated amines.
Scientific Research Applications
2-(Aminomethyl)but-1-ene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)but-1-ene involves its interaction with molecular targets through its amino group and double bond. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s reactivity allows it to participate in a wide range of chemical transformations, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
2-(Aminomethyl)prop-1-ene: Similar structure but with a shorter carbon chain.
2-(Aminomethyl)pent-1-ene: Similar structure but with a longer carbon chain.
2-(Aminomethyl)butane: Saturated analog without the double bond.
Uniqueness: 2-(Aminomethyl)but-1-ene is unique due to its combination of an amino group and a double bond, which provides distinct reactivity compared to its saturated or differently substituted analogs. This unique structure allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C5H11N |
---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2-methylidenebutan-1-amine |
InChI |
InChI=1S/C5H11N/c1-3-5(2)4-6/h2-4,6H2,1H3 |
InChI Key |
ZYAKVPKYLCZNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CN |
Origin of Product |
United States |
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